![molecular formula C6H11NO B1530353 2-Methoxy-2-methylbutanenitrile CAS No. 145550-55-6](/img/structure/B1530353.png)
2-Methoxy-2-methylbutanenitrile
Overview
Description
“2-Methoxy-2-methylbutanenitrile” is a chemical compound with the molecular weight of 113.16 . Its IUPAC name is also 2-methoxy-2-methylbutanenitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-methylbutanenitrile is 1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Organic Synthesis
2-Methoxy-2-methylbutanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the methoxy and nitrile groups into complex molecules, which can be further transformed into a variety of functional groups. For instance, the nitrile group can undergo hydrolysis to form carboxylic acids or reduction to yield primary amines, expanding the compound’s utility in synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, this compound finds application in the development of novel polymers. The methoxy group can participate in polymerization reactions, leading to materials with unique properties such as enhanced solubility in organic solvents or increased thermal stability .
Catalysis
2-Methoxy-2-methylbutanenitrile can act as a ligand in catalytic systems. Its ability to coordinate to metal centers can modify the electronic environment of the catalyst, potentially improving its efficiency and selectivity in reactions like hydrogenation and carbon-carbon bond formation .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its distinct chemical shifts in NMR spectroscopy make it suitable for calibration purposes or as an internal standard in quantitative analyses .
Pharmaceutical Research
In pharmaceutical research, 2-Methoxy-2-methylbutanenitrile is a candidate for drug design and discovery. Its molecular framework can be incorporated into drug molecules, potentially leading to compounds with desirable pharmacokinetic properties .
Agrochemical Formulation
The nitrile functionality of 2-Methoxy-2-methylbutanenitrile is valuable in the formulation of agrochemicals. It can be used to synthesize herbicides, insecticides, and fungicides with specific action mechanisms, contributing to more effective crop protection strategies .
Electronic Materials
Due to its organic nature and functional groups, this compound can be explored for use in electronic materials, such as organic semiconductors or conductive polymers. Its incorporation into electronic devices could lead to advancements in flexible electronics and organic photovoltaics .
Environmental Science
Lastly, 2-Methoxy-2-methylbutanenitrile may have applications in environmental science. As a potential precursor for eco-friendly solvents or as a building block for biodegradable materials, it could play a role in reducing environmental pollution and promoting sustainability .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQZBUBGKURMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylbutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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